1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methoxyethan-1-one
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Overview
Description
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methoxyethan-1-one is a complex organic compound featuring a pyrazole ring substituted with a bromine atom, an azetidine ring, and a methoxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methoxyethan-1-one typically involves multi-step organic reactions. The starting materials often include 4-bromo-1H-pyrazole, azetidine, and 2-methoxyethanone. The synthetic route may involve:
Nucleophilic substitution: The bromine atom on the pyrazole ring can be substituted with a nucleophile, such as an azetidine derivative.
Condensation reactions: The azetidine derivative can then be condensed with 2-methoxyethanone under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methoxyethan-1-one would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
Azetidine derivatives: Compounds containing the azetidine ring, which may have similar reactivity.
Methoxyethanone derivatives: Compounds with the methoxyethanone group, which may have similar chemical properties.
Properties
IUPAC Name |
1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-16-7-10(15)13-3-8(4-13)5-14-6-9(11)2-12-14/h2,6,8H,3-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANSRPHNUCMWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC(C1)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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